5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine
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Overview
Description
5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring, a trifluoromethyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with a piperidine derivative.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers with specific electronic properties.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving pyrimidine and piperidine derivatives.
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine: This compound is unique due to its specific substitution pattern and the presence of both pyrimidine and piperidine rings.
Other Pyrimidine Derivatives: Compounds such as 5-chloro-2-methylpyrimidine and 5-chloro-2-aminopyrimidine share some structural similarities but differ in their functional groups and overall reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group with a pyridine and piperidine moiety, which imparts specific chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C17H17ClF3N5O |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C17H17ClF3N5O/c1-25(16-23-9-12(18)10-24-16)13-4-6-26(7-5-13)15(27)11-2-3-14(22-8-11)17(19,20)21/h2-3,8-10,13H,4-7H2,1H3 |
InChI Key |
CJUDWZMQRMWLNF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CN=C(C=C2)C(F)(F)F)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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